2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, also known as KR36676 [ [] ], is a synthetic compound classified as a urotensin receptor antagonist [ [] ]. It plays a significant role in scientific research as a tool to investigate the physiological and pathological roles of urotensin-II, a potent vasoactive peptide, in cardiovascular disease models.
2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide acts as an antagonist of the urotensin receptor [ [] ]. This means it binds to the receptor and blocks the binding of urotensin-II, preventing its biological effects. Urotensin-II is known to exert various actions in the cardiovascular system, including vasoconstriction, cell proliferation, and hypertrophy. By blocking these actions, KR36676 may have potential therapeutic benefits in cardiovascular diseases [ [] ].
The primary application of 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, or KR36676, reported in the scientific literature is its use as a urotensin receptor antagonist in cardiovascular research [ [] ]. Specifically, it has been investigated for its potential to:
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: